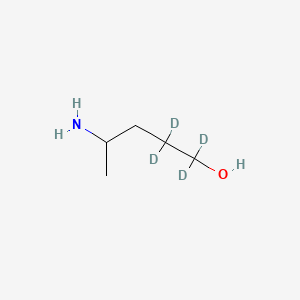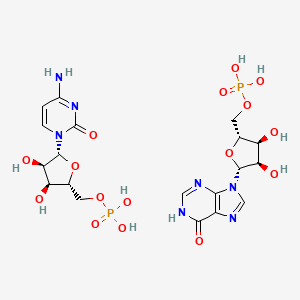
γ-Hydroxybutyric Acid Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
γ-Hydroxybutyric Acid (GHB) is a naturally occurring neurotransmitter and a depressant drug . It is a precursor to GABA, glutamate, and glycine in certain brain areas . The existence of a glucuronated GHB metabolite (GHB-GLUC) was hypothesized in the search of improved detection methods .
Synthesis Analysis
GHB-GLUC was found in concentrations ranging from 0.11 to 5.0 µg/mL in anonymous clinical urine samples . Chemically pure standards of GHB-GLUC and a deuterated analogue for chromatography were synthesized .
Molecular Structure Analysis
GHB is an endogenous short-chain fatty acid present in the central nervous system (CNS) . It is an analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS .
Chemical Reactions Analysis
The dehydrolysis of GHB converts D-glucuronide to L-gulonic acid, and the D-glucuronide catabolic pathway in turn directly regulates the catabolism of GHB .
Physical And Chemical Properties Analysis
GHB is a substrate for monocarboxylate transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake . GHB-GLUC was found to be highly stable towards aqueous hydrolysis within the pH range normally observed for urine even at elevated temperature for several days .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1439527-93-1 |
|---|---|
Molekularformel |
C10H16O9 |
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-(3-carboxypropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1 |
InChI-Schlüssel |
XHBNGIHZUGLAMW-XWIWCORWSA-N |
Isomerische SMILES |
C(CC(=O)O)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Kanonische SMILES |
C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |
Synonyme |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Methyl-d3]metanicotine](/img/structure/B1144807.png)



